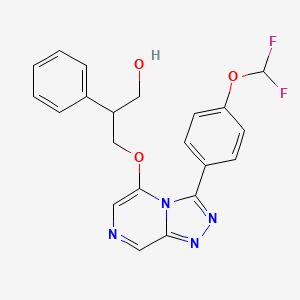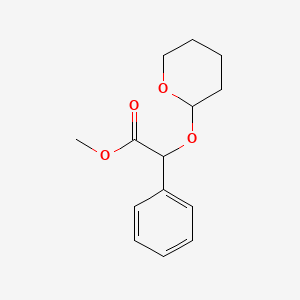
2-(3,4-Difluorophenyl)-2-methoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-331 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been explored for its potential in treating malaria, particularly due to its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of OSM-S-331 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps :
Construction of the Thienopyrimidine Scaffold: This involves the reaction of thiophene with appropriate reagents to form the thienopyrimidine core.
Halogenation: The thienopyrimidine core is then halogenated to introduce halogen atoms at specific positions.
Amination: The halogenated thienopyrimidine is then reacted with amines to introduce the amino group, completing the aminothienopyrimidine scaffold.
Industrial production methods for OSM-S-331 would likely involve optimizing these synthetic steps to ensure high yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.
Chemical Reactions Analysis
OSM-S-331 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Halogenated derivatives of OSM-S-331 can undergo substitution reactions with various nucleophiles to form new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
OSM-S-331 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, making it a promising candidate for antimalarial drug development . Additionally, the compound’s low mammalian cell toxicity and low propensity for resistance development further enhance its potential as a therapeutic agent .
Beyond its use in malaria research, OSM-S-331 and related compounds in the aminothienopyrimidine series may have applications in other areas of medicinal chemistry, such as the development of treatments for other parasitic diseases.
Mechanism of Action
The mechanism of action of OSM-S-331 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). This enzyme is crucial for protein synthesis in the parasite. OSM-S-331 acts as a pro-inhibitor, and its inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-OSM-S-331 adduct . This reaction hijacking mechanism is specific to the parasite enzyme, with human asparagine tRNA synthetase being much less susceptible to this inhibition .
Comparison with Similar Compounds
OSM-S-331 is part of the aminothienopyrimidine series, which includes other compounds like OSM-S-106. While both compounds share a similar core structure, OSM-S-331 has been found to have distinct activity profiles and potency against Plasmodium falciparum . The uniqueness of OSM-S-331 lies in its specific inhibition mechanism and its potential for lower resistance development compared to other compounds in the series .
Similar compounds in the aminothienopyrimidine series include:
- OSM-S-106
- TCMDC-1352947
- Other halogenated aminothienopyrimidine derivatives
These compounds have been explored for their antimalarial activity, with varying degrees of success and different mechanisms of action .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-2-methoxyethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-9(5-12)6-2-3-7(10)8(11)4-6/h2-4,9,12H,5H2,1H3 |
InChI Key |
PUCLAEJNAPEKLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797940.png)
![3-(4-iodocuban-1-yl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797941.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-iodophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797948.png)
![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol](/img/structure/B10797950.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde](/img/structure/B10797952.png)
![3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797953.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-methoxy-2-methylpropoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797960.png)

![2-Methyl-1-[[3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]propan-2-ol](/img/structure/B10797993.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(1-phenyltriazol-4-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797995.png)
![3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797996.png)

![3-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10798022.png)
![5-Chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798025.png)
